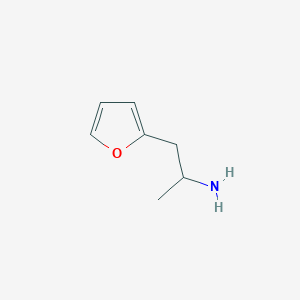

1-(Furan-2-yl)propan-2-amine

Overview

Description

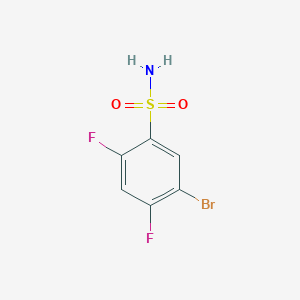

1-(Furan-2-yl)propan-2-amine is a compound that features a furan ring, a five-membered aromatic heterocycle with oxygen, attached to a propan-2-amine moiety. The furan ring is a common subunit in many bioactive natural products and pharmaceutical substances, and it is also found in many flavor and fragrance compounds. The presence of the amine group makes this compound a potential candidate for various chemical reactions and applications in synthetic organic chemistry.

Synthesis Analysis

The synthesis of furan derivatives, including those with amine functionalities, has been a subject of research due to their significance in various fields. A novel enantioselective synthesis of furan-2-yl amines has been described, where the key step involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to the corresponding chiral amines . Additionally, the synthesis of polysubstituted furans can be achieved through a Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes, followed by a cyclization process . This method provides a convenient approach to synthesize substituted furans, which could be further functionalized to obtain compounds like this compound.

Molecular Structure Analysis

The molecular structure of this compound would consist of a furan ring connected to a propan-2-amine chain. The furan ring is an oxygen-containing heterocycle that contributes to the compound's aromaticity and reactivity. The amine group attached to the propyl chain would introduce basicity and nucleophilicity to the molecule, influencing its chemical behavior and interaction with other molecules.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, the furan ring can participate in recyclization reactions to form different heterocyclic structures, as demonstrated in the synthesis of 3-(2-indolyl)-1-propanones from 2-(2-aminobenzyl)furan derivatives . The amine group in this compound could also be involved in reactions such as aminocarbonylation, as seen in the synthesis of 2-furan-2-ylacetamides . Moreover, the compound could potentially undergo heterocyclization reactions with the formation of C–N or C–C bonds, as described in the synthesis of trisubstituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by both the furan ring and the amine group. The furan ring contributes to the compound's aromatic character, which can affect its boiling point, solubility, and stability. The amine group would make the compound a base, capable of forming salts with acids and engaging in hydrogen bonding, which could influence its solubility in water and organic solvents. The compound's reactivity would be affected by the electron-donating properties of the amine and the electron-rich nature of the furan ring.

Scientific Research Applications

Synthesis and Reactivity

1-(Furan-2-yl)propan-2-amine and its derivatives have been extensively studied in the context of synthesis and reactivity. For instance, Aleksandrov and El’chaninov (2017) explored the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, revealing insights into electrophilic substitution reactions like nitration and bromination (Aleksandrov & El’chaninov, 2017). Similarly, Friedrich et al. (2002) presented a novel route to 1,2,4-trisubstituted pyrroles, demonstrating the reactivity of furan derivatives with primary amines under palladium catalysis (Friedrich, Wächtler, & Meijere, 2002).

Cytotoxic Activity

A significant application of this compound derivatives is in the area of cytotoxic activity. Ignatovich et al. (2014) synthesized highly cytotoxic compounds involving these derivatives, highlighting their potential in medical research and pharmacology (Ignatovich et al., 2014).

Catalytic Conversion to Amine Intermediates

The catalytic conversion of furfural to furan-derived amines, including variants of this compound, has been reported by Jiang et al. (2020). This study emphasizes the efficient preparation of amine intermediates from biomass, which is crucial in sustainable chemistry and industrial applications (Jiang et al., 2020).

Enantioselective Synthesis

The enantioselective synthesis of furan-2-yl amines, which includes this compound, is another key area of research. Demir et al. (2003) described an innovative synthesis method for these compounds, which is critical for creating chiral molecules in pharmaceuticals (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Synthesis in Polyurethane Chemistry

Du et al. (2014) demonstrated the synthesis of linear polyurethane bearing pendant furan groups using furfuryl amine. This research contributes to the development of new materials with potential applications in industries like coatings and adhesives (Du et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Furan derivatives have been noted for their significant therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

For instance, (S)-1-(furan-2-yl)propan-1-ol, a derivative of 1-(Furan-2-yl)propan-2-amine, can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pharmacokinetics

The compound’s molecular weight is 16163 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Furan derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, furan exposure has been linked to an increased risk of chronic obstructive pulmonary disease (COPD), with inflammation identified as a crucial mediator in this relationship .

properties

IUPAC Name |

1-(furan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUAQSPIDXGMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378190 | |

| Record name | 1-(furan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57580-64-0 | |

| Record name | 1-(furan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57580-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)